molecular formula C30H34O11 B12378171 Aloeresin J

Aloeresin J

Cat. No.: B12378171
M. Wt: 570.6 g/mol
InChI Key: FNUOBRXWAGWDBY-KZCYWRJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloeresin J is a bioactive compound derived from the Aloe species, particularly from Aloe vera and Aloe ferox. It belongs to the class of chromones, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant properties .

Chemical Reactions Analysis

Types of Reactions

Aloeresin J undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromone structure.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or different pharmacological properties .

Scientific Research Applications

Properties

Molecular Formula

C30H34O11

Molecular Weight

570.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H34O11/c1-15-11-21(38-4)25(28-24(15)20(33)13-19(39-28)12-16(2)32)29-30(27(36)26(35)22(14-31)40-29)41-23(34)10-7-17-5-8-18(37-3)9-6-17/h5-11,13,16,22,26-27,29-32,35-36H,12,14H2,1-4H3/b10-7+/t16-,22+,26+,27-,29-,30+/m0/s1

InChI Key

FNUOBRXWAGWDBY-KZCYWRJKSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)OC

Origin of Product

United States

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